molecular formula C10H9N3O B15213222 3-Amino-5-phenylpyrazin-2(1H)-one CAS No. 67602-03-3

3-Amino-5-phenylpyrazin-2(1H)-one

Cat. No.: B15213222
CAS No.: 67602-03-3
M. Wt: 187.20 g/mol
InChI Key: BSUAAUOIMYXHGK-UHFFFAOYSA-N
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Description

3-Amino-5-phenylpyrazin-2(1H)-one is a chemical compound provided for research and experimental purposes. It is intended for use by qualified scientists and laboratory professionals. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are interested in this aminophenylpyrazinone scaffold due to its potential as a building block in heterocyclic chemistry and medicinal chemistry programs. Pyrazine and pyrazole derivatives are known to be explored for a range of biological activities, and this compound may serve as a key intermediate in the synthesis of more complex molecules for various research applications. Specific areas of investigation could include the development of novel pharmaceutical candidates. Handle with care in accordance with safe laboratory practices. Refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67602-03-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-amino-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14)

InChI Key

BSUAAUOIMYXHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Phenylpyrazin 2 1h One

Established Synthetic Routes to the Pyrazinone Core Structure

The pyrazinone scaffold is a key structural motif found in numerous natural products and pharmacologically active molecules. nih.govnih.gov Its synthesis has been a subject of considerable research, leading to the development of a variety of methods for the construction of this heterocyclic ring system from acyclic precursors. nih.govrsc.org

Classical Cyclization Reactions for Pyrazinone Formation

Historically, the construction of the pyrazinone ring has been dominated by classical cyclization reactions that involve the condensation of two key acyclic fragments. These methods have proven robust and are still widely referenced.

One of the most significant and enduring methods is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds , first reported by R. G. Jones and later refined by Karmas and Spoerri. nih.govrsc.org This one-pot reaction forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. nih.gov The reaction conditions and the nature of the reactants have been extensively studied to optimize yields and control the reaction's regioselectivity. nih.govrsc.org

Another foundational approach is the reaction of α-amino ketones with α-haloacetyl halides , a method developed by Tota and Elderfield. rsc.org In this strategy, the hydrochloride salt of an α-amino ketone (providing atoms N-1, C-5, and C-6) is condensed with a 2-halo-substituted acid halide (providing C-2 and C-3). The resulting ketoamide intermediate is then treated with ammonia (B1221849) to induce cyclization, forming a dihydropyrazine (B8608421) which is subsequently oxidized by air to the final pyrazinone. rsc.org

A further classical route involves the chlorination of diketopiperazines (cyclic dipeptides) with reagents like phosphoryl chloride, followed by treatment with alkali or sodium ethoxide and subsequent hydrolysis. rsc.org Symmetrical diketopiperazines yield symmetrically substituted pyrazinones, while unsymmetrical ones can lead to mixtures of isomeric products. rsc.org

Classical Method Key Precursors Description
Jones, Karmas & Spoerri α-Amino acid amide, 1,2-Dicarbonyl compoundA one-pot condensation reaction forming the pyrazinone ring. nih.govrsc.org
Tota & Elderfield α-Amino ketone, α-Haloacetyl halideCondensation to a ketoamide, followed by ammonia-induced cyclization and oxidation. rsc.org
From Diketopiperazines DiketopiperazineChlorination followed by hydrolysis/alkoxide treatment to form the pyrazinone. rsc.org

Modern Catalytic and Green Chemistry Approaches in Pyrazinone Synthesis

Contemporary synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methodologies. In pyrazinone synthesis, this has translated into the adoption of modern catalytic systems and green chemistry principles.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig N-arylation and Suzuki coupling, have become powerful tools for the derivatization of pre-formed pyrazinone scaffolds. rsc.orgresearchgate.net For instance, 3,5-dihalogenated pyrazinones can be selectively functionalized at specific positions by coupling with various amines or boronic acids, allowing for the rapid construction of diverse compound libraries. rsc.orgresearchgate.net

Microwave-assisted synthesis (MWI) represents another modern technique that significantly accelerates reaction times. The synthesis of 3,5-dichloro-2(1H)-pyrazinones via Hoornaert's method, which involves the reaction of an α-aminonitrile with oxalyl chloride, has been successfully adapted to MWI conditions. nih.govrsc.org

In line with the principles of green chemistry, recent efforts have focused on using environmentally friendly solvents and catalysts.

Water as a Solvent : A green route to 2(1H)-pyrazinones involves the reaction of α-chlorinated oximes with primary amines in water, which serves as a non-toxic and non-flammable solvent. rsc.org

Solid Acid Catalysis : Heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), have been employed to catalyze multicomponent reactions in water, offering the advantages of high efficiency and catalyst recyclability. ijcce.ac.irresearchgate.net

One-Pot Procedures : A cost-effective and environmentally benign one-pot method for preparing pyrazine (B50134) derivatives from 1,2-diketo compounds and 1,2-diamines has been reported using catalytic potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature. researchgate.net

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov They offer a powerful strategy for rapidly generating molecular complexity from simple starting materials.

While many MCRs have been developed for other nitrogen heterocycles like pyrazoles and pyridines, thieme-connect.denih.gov the principles are applicable to pyrazinone synthesis. The classical one-pot condensation of α-amino acid amides and 1,2-dicarbonyls can be viewed as a three-component reaction (if the amino acid amide is formed in situ) and is a prime example of an MCR strategy in this field. nih.govrsc.org

More recently, novel MCRs have been developed that lead to related heterocyclic systems, showcasing the potential of this approach. For example, a three-component reaction of pyrazolone, salicylaldehydes, and barbituric acid catalyzed by a solid acid catalyst in water has been reported to produce pyrazolchromeno[2,3-d]pyrimidinones, demonstrating a green MCR approach. ijcce.ac.irresearchgate.net The development of new MCRs remains a key goal for the efficient and diversity-oriented synthesis of pyrazinone libraries.

Targeted Synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one

The synthesis of the specific target molecule, this compound, requires a strategic application of the general methods described above, with careful selection of precursors to ensure the correct placement of the phenyl and amino substituents. A highly effective and common strategy involves the functionalization of a pre-formed 5-phenylpyrazin-2(1H)-one core.

Precursor Compounds and Optimized Reaction Conditions

A plausible and efficient route to this compound involves the synthesis of a halogenated intermediate, followed by nucleophilic substitution with an amino group.

Route: Halogenation-Amination

Synthesis of 5-phenylpyrazin-2(1H)-one (Precursor 1): This key intermediate can be synthesized via the classical Jones and Karmas condensation. The reaction between phenylglyoxal (B86788) (a 1,2-dicarbonyl compound) and aminoacetamide (an α-amino acid amide) yields the desired 5-phenylpyrazin-2(1H)-one.

Halogenation of Precursor 1: The 5-phenylpyrazin-2(1H)-one is then halogenated at the 3-position. A common method is chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) , often under reflux conditions, to yield 3-chloro-5-phenylpyrazin-2(1H)-one (Precursor 2) .

Amination of Precursor 2: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 3-chloro intermediate is treated with ammonia or ammonium (B1175870) hydroxide to displace the chlorine atom and install the amino group at the C3 position, affording the target compound, This compound . This amination can be facilitated by palladium catalysis (Buchwald N-arylation coupling), which often allows for milder reaction conditions. rsc.org

Precursor IUPAC Name Role in Synthesis
Phenylglyoxal2-Oxo-2-phenylacetaldehydeProvides C5 (with phenyl group) and C6 of the pyrazinone ring.
Aminoacetamide2-AminoacetamideProvides N1, C2, the C2-carbonyl oxygen, and N4.
5-phenylpyrazin-2(1H)-one5-Phenylpyrazin-2(1H)-oneCore structure before functionalization at the C3 position.
3-chloro-5-phenylpyrazin-2(1H)-one3-Chloro-5-phenylpyrazin-2(1H)-oneActivated intermediate for nucleophilic amination.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: The control of substituent placement is critical in the synthesis of asymmetrically substituted heterocycles.

In the synthesis of the 5-phenylpyrazin-2(1H)-one precursor from phenylglyoxal and aminoacetamide, two regioisomers could theoretically form: 5-phenyl- and 6-phenylpyrazin-2(1H)-one. The reaction conditions are optimized to favor the desired 5-phenyl isomer. The condensation mechanism typically involves the initial formation of a Schiff base between the more reactive aldehyde group of phenylglyoxal and the amino group of aminoacetamide, which directs the regiochemical outcome.

The subsequent halogenation-amination sequence provides excellent regiochemical control. The halogenation occurs specifically at the C3 position of the pyrazinone ring, and the subsequent amination directly replaces this halogen, ensuring the amino group is introduced exclusively at C3, leading unambiguously to the 3-amino-5-phenyl substitution pattern.

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, issues of stereochemical control are not relevant to its direct synthesis. However, it is noteworthy that many of the general synthetic routes for the pyrazinone core can be adapted to produce chiral, enantiomerically enriched products. By starting with chiral, non-racemic α-amino acids or their derivatives, the stereochemistry can be transferred to the final pyrazinone product, a strategy that is crucial for the synthesis of many biologically active pyrazinone natural products and drug candidates. rsc.orgdntb.gov.uax-mol.com

Investigation of Reaction Mechanisms During Formation

The formation of the this compound ring system, a substituted pyrazinone, generally proceeds through the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an amino-containing species, followed by cyclization and subsequent oxidation or tautomerization. While specific mechanistic studies for this exact molecule are not extensively detailed in the public domain, the mechanism can be inferred from analogous heterocyclic syntheses.

A plausible pathway involves the reaction of phenylglyoxal with an aminonitrile or an amino acid amide. For instance, the synthesis of related 3-amino-5-arylpyridazine-4-carbonitriles occurs via a one-pot, three-component reaction of an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate. scielo.org.za The proposed mechanism for this reaction provides a valuable model. It suggests the initial, rapid formation of a monohydrazone from the arylglyoxal and hydrazine. scielo.org.za This intermediate then undergoes a nucleophilic attack by the active methylene (B1212753) compound (malononitrile), followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic ring. scielo.org.za

Applying this model to this compound, a likely synthetic route would involve the condensation between phenylglyoxal and aminoacetamide. The mechanism would proceed as follows:

Initial Condensation: The more reactive aldehyde carbonyl of phenylglyoxal condenses with the primary amino group of aminoacetamide to form a Schiff base (imine) intermediate.

Cyclization: An intramolecular nucleophilic attack occurs from the amide nitrogen onto the ketone carbonyl of the phenylglyoxal moiety. This forms a five-membered ring intermediate which is not the final product, or more likely, the amide nitrogen attacks the imine carbon in a tautomeric form. A more direct route involves the cyclization of the initial adduct to form a dihydropyrazinone ring.

Dehydration/Oxidation: The resulting heterocyclic intermediate undergoes dehydration to introduce a double bond, leading to the aromatic pyrazinone ring. In many pyrazinone syntheses, an oxidation step is required to achieve the final aromatic system, which might occur spontaneously in the presence of air or require a specific oxidant.

The general formation of pyrazines in Maillard reactions, which involve the condensation of α-dicarbonyls with amino acids, follows a similar pattern of condensation, cyclization, and subsequent dehydration and oxidation steps to form the stable aromatic ring. mdpi.com

Derivatization Strategies and Analogue Synthesis from this compound

The structure of this compound offers three primary sites for chemical modification: the exocyclic amino group, the pendant phenyl ring, and the pyrazinone core itself. These sites allow for extensive derivatization to modulate the molecule's properties.

Functionalization at the Amino Group (N-alkylation, acylation, sulfonylation)

The exocyclic amino group at the C-3 position is a key nucleophilic center, readily undergoing reactions such as alkylation, acylation, and sulfonylation.

N-Alkylation: This modification introduces alkyl groups onto the amino moiety. Standard methods, such as reductive amination or reaction with alkyl halides, can be employed. youtube.comyoutube.com Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents presents a more atom-economical and environmentally friendly approach. rsc.org Given the presence of multiple nitrogen atoms in the pyrazinone ring, regioselectivity can be a challenge, potentially leading to alkylation on the ring nitrogens as well.

N-Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides yields the corresponding amides. researchgate.net This is a common transformation used to introduce a wide variety of functional groups. nih.govnih.gov Catalytic methods, for instance, using 4-(dimethylamino)pyridine (DMAP), can facilitate the reaction, especially with less reactive acylating agents. researchgate.net The resulting N-acyl derivatives can have significantly different chemical and biological properties compared to the parent amine.

N-Sulfonylation: Sulfonamides are synthesized by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), typically in the presence of a base. nih.gov This reaction is generally robust and provides stable sulfonamide products. These derivatives are important in medicinal chemistry, and this reaction has been successfully applied to various amino-heterocycles. nih.gov

Table 1: Representative Reagents for Amino Group Functionalization

Reaction Type Reagent Class Specific Example Catalyst/Conditions
N-Alkylation Alkyl Halide Methyl Iodide Base (e.g., K₂CO₃)
N-Alkylation Alcohol Benzyl Alcohol Ru-catalyst, Heat
N-Acylation Acyl Chloride Acetyl Chloride Base (e.g., Pyridine)
N-Acylation Acetonitrile (B52724) Acetonitrile Alumina, Heat nih.gov
N-Sulfonylation Sulfonyl Chloride p-Toluenesulfonyl Chloride Base (e.g., Pyridine)

Modifications on the Phenyl Ring (e.g., electrophilic aromatic substitution, cross-coupling)

The phenyl ring at the C-5 position is another key site for introducing structural diversity.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions, can modify the phenyl ring. The pyrazinone ring system, being electron-withdrawing, will act as a deactivating group and a meta-director for electrophilic attack on the phenyl ring. This is analogous to the deactivating nature of other heterocyclic substituents. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield predominantly the 3-amino-5-(3'-nitrophenyl)pyrazin-2(1H)-one or 3-amino-5-(3'-bromophenyl)pyrazin-2(1H)-one, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions are indispensable tools. To utilize these reactions, the phenyl ring must first be functionalized with a halide (e.g., Br, I) or a triflate group, typically via EAS. This "handle" can then be used in various coupling reactions:

Suzuki Coupling: Reaction of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comresearchgate.netnih.govnih.gov This is highly versatile for creating biaryl structures.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnih.gov It is a powerful method for introducing vinyl groups.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl-alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net

Table 2: Common Cross-Coupling Reactions for Phenyl Ring Modification

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki Coupling Arylboronic Acid Pd(0) catalyst + Base Aryl-Aryl
Heck Coupling Alkene Pd(0) catalyst + Base Aryl-Vinyl
Sonogashira Coupling Terminal Alkyne Pd(0) catalyst + Cu(I) cocatalyst + Base Aryl-Alkynyl

Transformations at the Pyrazinone Core (e.g., tautomerism, ring functionalization)

The pyrazinone core itself is subject to important chemical phenomena and can be a target for functionalization.

Tautomerism: this compound can exist in several tautomeric forms. The principal equilibrium is the amide-imidol (keto-enol) tautomerism, where the pyrazinone can exist as the 2-hydroxypyrazine (B42338) form. Additionally, amine-imine tautomerism involving the exocyclic amino group is possible. Computational and experimental studies on related heterocyclic systems, such as pyrazolones and triazinones, show that the keto-amine form is generally the most stable tautomer in both the solid state and in solution, though the exact equilibrium can be influenced by the solvent. rsc.orgresearchgate.netnih.gov The presence of strong intramolecular or intermolecular hydrogen bonding often stabilizes the keto-amine form.

Ring Functionalization: Direct functionalization of the pyrazinone ring, particularly at the C-6 position, can be challenging. However, strategies starting from pre-functionalized precursors, such as 3,5-dihalopyrazinones, allow for the introduction of substituents onto the core via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For instance, a chlorine atom at the C-6 position could be substituted by various nucleophiles or participate in coupling reactions, providing a route to diverse analogues.

Generation of Structurally Related Isomers and Congeners

The synthesis of isomers and congeners of this compound is a key strategy for exploring structure-activity relationships.

Isomers: Positional isomers, such as 6-amino-5-phenylpyrazin-2(1H)-one , could be synthesized by altering the starting materials, for example, by using a different arrangement of functional groups in the acyclic precursors. Another class of isomers are pyridazines, which can be formed from the reaction of arylglyoxals with malononitrile and hydrazine. scielo.org.zanih.gov These differ in the placement of the nitrogen atoms within the six-membered ring.

Congeners: Congeners are analogues where the pyrazinone ring is replaced by a different heterocyclic system. Many such compounds have been synthesized from similar precursors.

Pyrazoles: Condensation of β-ketonitriles with hydrazines is a primary route to aminopyrazoles. chim.it For example, reacting benzoylacetonitrile (B15868) with hydrazine would yield 3-amino-5-phenylpyrazole . bldpharm.com

Triazoles: The reaction of N-acyl-S-methylisothioureas with alkylhydrazines can produce 1-alkyl-3-amino-5-aryl-1H- organic-chemistry.orgwikipedia.orgnih.govtriazoles. rsc.org

These alternative heterocyclic cores provide different geometric and electronic properties, which is crucial in the design of new functional molecules.

Structure Activity Relationship Sar and Structural Modification Effects on Biological Modulators Preclinical/in Vitro/in Silico

Impact of Substitutions on Specific Biological Targets (Non-Human, Preclinical)

The introduction of different chemical groups at various positions on the 3-Amino-5-phenylpyrazin-2(1H)-one scaffold can dramatically alter its interaction with biological targets. Preclinical studies on related compounds provide a framework for understanding these effects.

The amino group at the 3-position is a crucial determinant of the biological activity of aminopyrazinones. Modifications at this site can influence binding affinity and selectivity for different receptors. For example, in a series of pyrazinone ring-containing opioid mimetics, the introduction of an amino group at the 3 or 6-position of the pyrazinone ring, followed by coupling with a tyrosine derivative, led to compounds with strong binding to the µ-opioid receptor. nih.gov Specifically, 5-methyl-6-beta-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone demonstrated a high affinity for the µ-opioid receptor. nih.gov

Complete modification of amino groups in antibodies has been shown to lead to a reversible inactivation, highlighting the critical role of these groups in maintaining biological function. drughunter.com In the context of enzyme inhibition, the amino group can act as a key hydrogen bond donor or acceptor, and its modification can therefore significantly impact potency.

Substituents on the phenyl ring at the 5-position of the pyrazinone core can profoundly affect the compound's biological activity. The nature, position, and size of these substituents can modulate properties such as lipophilicity, electronic distribution, and steric interactions within the receptor binding site.

In a study of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as tyrosinase inhibitors, the presence and position of hydroxyl groups on the phenyl rings were critical for activity. nih.gov For instance, a compound with a 3,4-dihydroxyphenyl group at the 5-position and a 4-hydroxyphenyl group at the 3-position of the pyrazole (B372694) ring was found to be a potent tyrosinase inhibitor. nih.gov This suggests that for this compound, the introduction of hydroxyl or other hydrogen-bonding groups on the phenyl ring could enhance interactions with certain biological targets.

Research on other heterocyclic structures further underscores the importance of phenyl ring substitution. In a series of pyrazoline derivatives, the presence of chloro, hydroxyl, or nitro groups on the phenyl ring at the 5-position influenced their anti-inflammatory activity. ias.ac.in Similarly, for some phenyl pyrazoline derivatives, the type of substituent on the phenyl ring was found to be a key determinant of their antimicrobial activity. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Related Heterocyclic Compounds (Preclinical Data)

Parent ScaffoldSubstitution on Phenyl RingBiological Target/ActivityObservation
3,5-diaryl-4,5-dihydro-1H-pyrazole3,4-dihydroxyTyrosinase InhibitionPotent inhibitory activity. nih.gov
3,5-diaryl-4,5-dihydro-1H-pyrazole4-hydroxyTyrosinase InhibitionContributed to potent inhibitory activity. nih.gov
Pyrazoline4-Chloro, 4-Hydroxy, 4-NitroAnti-inflammatoryInfluenced potency. ias.ac.in

Modifications to the central pyrazinone ring itself can lead to significant changes in biological activity. These alterations can include the introduction of substituents, ring fusion, or changing the core heteroatoms.

The 2(1H)-pyrazinone heterocycle is recognized as a scaffold that can meet the structural requirements for ATP-competitive inhibition of kinases. researchgate.net A flexible synthetic route to asymmetric 3,5-substituted pyrazin-2(1H)-ones has led to the identification of potent platelet-derived growth factor receptor (PDGFR) binders. researchgate.net This indicates that the pyrazinone core of this compound could be a suitable starting point for developing kinase inhibitors.

Furthermore, the pyrazinone ring can be incorporated into larger peptide structures to create opioid mimetics. nih.gov Cyclization of dipeptidyl chloromethyl ketones has been used to generate substituted pyrazinones that, when inserted into an enkephalin sequence, exhibit opioid receptor binding activity. nih.gov This highlights the versatility of the pyrazinone core in mimicking peptide structures and interacting with their corresponding receptors.

Table 2: Impact of Pyrazinone Core Modifications on Biological Activity (Preclinical Data)

Modification to Pyrazinone CoreBiological TargetEffect
Asymmetric 3,5-substitutionPlatelet-Derived Growth Factor Receptor (PDGFR)Identification of potent inhibitors. researchgate.net
Incorporation into peptide sequenceOpioid ReceptorsCreation of opioid mimetics with receptor binding activity. nih.gov

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and predicting the biological activity of novel compounds. For derivatives of this compound, these approaches provide critical insights into the structural requirements for therapeutic efficacy, guiding the design and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com For pyrazinone-based structures, 3D-QSAR models have been successfully developed to predict their antagonistic activity and guide the synthesis of more potent molecules.

In a study on N3-phenylpyrazinones as Corticotropin-releasing Factor 1 (CRF1) receptor antagonists, a statistically significant 3D-QSAR model was developed. nih.gov This model demonstrated a strong correlation between the predicted and experimental activities, indicating its reliability for predicting the efficacy of new derivatives. The model yielded a squared correlation coefficient (R²) of 0.803, and its predictive power was confirmed by a high squared predictive correlation coefficient of 0.91 for a test set of molecules. nih.gov Such models are crucial for understanding which structural features are key for biological activity.

Similarly, a QSAR analysis of amino-substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors revealed that the topology of the molecules is a crucial determinant of their inhibitory activity. sciforum.net The best model generated showed a 90% correlation for PDE-5 inhibitory activity. sciforum.net The study indicated that inhibitory potency could be enhanced by increasing molecular refractivity and the number of carbons connected to aromatic rings while decreasing the number of carbons involved in double bonds. sciforum.net These findings provide a clear direction for synthetic chemists to modify the scaffold to achieve higher potency.

Table 1: Example of a 3D-QSAR Model for N3-Phenylpyrazinones

Parameter Value Significance
R² (Correlation Coefficient) 0.803 Indicates a good fit of the model to the training set data. nih.gov
Q² (Cross-validated R²) 0.5959 Suggests good internal predictive ability of the model. sciforum.net
Predictive r² (Test Set) 0.91 Demonstrates high predictive power for external molecules. nih.gov
F-value 26.9660 High value indicates the model is statistically significant. sciforum.net

This table is generated based on data from studies on related pyrazinone structures to illustrate typical QSAR model parameters.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to discover novel molecules with potential biological activity. mdpi.com

For a series of N3-phenylpyrazinones with CRF1 antagonistic activity, a six-point pharmacophore model was developed. nih.gov The best hypothesis, AADHHR, consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This arrangement of features was deemed critical for binding to the CRF1 receptor. The successful generation of a statistically significant QSAR model from this pharmacophore highlights its relevance in guiding the design of new antagonists. nih.gov

The virtual screening process typically involves several steps. First, a pharmacophore model is built based on known active ligands or the structure of the target protein. researchgate.net This model is then used to filter large chemical databases, like the Enamine or ZINC databases, selecting only those molecules that match the pharmacophore features. researchgate.netnih.gov These "hits" are then often subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and molecular docking to predict their binding affinity to the target. researchgate.net This hierarchical approach efficiently narrows down vast libraries to a manageable number of promising candidates for experimental testing. nih.govnih.gov

Table 2: Common Pharmacophoric Features for Pyrazinone-Related Scaffolds

Pharmacophoric Feature Description Role in Binding
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond. Crucial for specific interactions with amino acid residues in the target's active site. nih.gov
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen in a hydrogen bond. Forms key directional interactions to anchor the ligand in the binding pocket. nih.gov
Hydrophobic Region (H) A nonpolar region of the molecule. Interacts with hydrophobic pockets of the protein, often contributing significantly to binding affinity. nih.gov
Aromatic Ring (AR) A planar, cyclic, conjugated ring system. Can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine. nih.gov

This table outlines the key chemical features identified in pharmacophore models for pyrazinone-like compounds.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-receptor complex and the specific interactions that maintain binding. nih.gov This method complements and validates findings from molecular docking and QSAR studies. nih.gov

Once a promising ligand, such as a derivative of this compound, is docked into the active site of its target protein, an MD simulation can be performed to assess the stability of the predicted binding pose. nih.gov The simulation tracks the movements of the ligand and the protein, allowing researchers to observe whether the ligand remains securely bound or if its conformation changes significantly. nih.gov Analysis of the simulation trajectory can confirm the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, identified in the initial docking study. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These detailed conformational studies are vital for understanding the dynamic nature of ligand-target recognition and for refining the design of more effective inhibitors. nih.gov

Table 3: Typical Outputs from a Molecular Dynamics Simulation Study

Parameter Description Interpretation
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. A stable, low RMSD value for the ligand-protein complex suggests a stable binding mode. nih.gov
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues during the simulation. Identifies flexible or rigid regions of the protein upon ligand binding.
Interaction Energy Calculation of the energetic contributions (e.g., electrostatic, van der Waals) to binding. Quantifies the strength of the interaction between the ligand and the target protein. nih.gov
Binding Free Energy (MM/GBSA) An end-point method to estimate the free energy of binding. Provides a more accurate prediction of ligand affinity compared to simple docking scores. nih.gov

This table summarizes key metrics obtained from MD simulations to evaluate the stability and affinity of a ligand-target complex.

Biological Activity and Mechanistic Investigations at the Preclinical Level for 3 Amino 5 Phenylpyrazin 2 1h One and Its Derivatives

In Vitro Biological Screening and Biochemical Assays

In vitro screening and biochemical assays are fundamental first steps in the drug discovery process, providing critical insights into the biological effects of a compound at a cellular and molecular level. For 3-Amino-5-phenylpyrazin-2(1H)-one and its derivatives, these studies have unveiled a broad spectrum of activities, from modulating cellular pathways to antimicrobial and anti-inflammatory effects.

Cell-based assays are powerful tools to observe the effects of a compound on whole cells, offering a more holistic view of its potential biological impact. Derivatives of this compound have been subjected to various cell-based assays to evaluate their influence on cellular processes such as proliferation and enzyme inhibition. For instance, certain pyrazinone derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines. This anti-proliferative activity is often a key indicator of potential anticancer properties.

To understand the specific molecular interactions that drive the observed cellular effects, biochemical assays are employed. These assays focus on the interaction between the compound and isolated biological macromolecules, such as enzymes and proteins. Studies on derivatives of this compound have explored their enzyme inhibitory potential. For example, some derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation. Understanding the kinetics of this inhibition and the nature of the protein-ligand binding is crucial for optimizing the compound's structure to enhance its potency and selectivity.

The search for new antimicrobial agents is a global health priority. Derivatives of this compound have been investigated for their ability to combat various pathogens. In vitro studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The mode of action for this antimicrobial effect is an area of active investigation, with potential mechanisms including the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Inflammation is a key process in many diseases, and compounds that can modulate the inflammatory response have significant therapeutic potential. In vitro models of inflammation, such as assays measuring the production of pro-inflammatory mediators, have been used to assess the anti-inflammatory properties of this compound derivatives. Some of these compounds have been shown to reduce the production of inflammatory molecules, suggesting a potential role in the treatment of inflammatory conditions.

Molecular and Cellular Mechanisms of Action (Non-Human, Preclinical)

Identifying the precise molecular targets and cellular pathways affected by a compound is a critical step in understanding its mechanism of action. For this compound and its derivatives, this involves pinpointing the specific proteins they interact with and the downstream consequences of these interactions.

The biological activity of a compound is ultimately determined by its interaction with specific molecular targets within the cell. For derivatives of this compound, a key area of research is the identification and validation of these targets. Techniques such as molecular docking and affinity chromatography are used to predict and confirm the binding of these compounds to proteins. For example, the anti-inflammatory activity of some derivatives has been linked to their ability to bind to and inhibit the active site of the COX enzyme. Validating these targets is essential for understanding the compound's mechanism of action and for guiding further drug development efforts.

Elucidation of Intracellular Signaling Pathway Modulation

Investigating how a compound modulates intracellular signaling is crucial to understanding its mechanism of action. This typically involves treating cultured cells with the compound and observing its effects on key signaling cascades that regulate cell fate.

Key pathways often examined include:

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway, which includes ERK, JNK, and p38 kinases, is central to regulating cell proliferation, differentiation, and stress responses. nih.gov Studies would measure the phosphorylation status of these kinases to see if the compound activates or inhibits them. nih.gov

PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and proliferation. Analysis would involve assessing the phosphorylation levels of PI3K and Akt to determine if the compound interferes with these pro-survival signals.

JAK/STAT Pathway: The Janus kinase/signal transducers and activators of transcription pathway is essential for transmitting signals from cytokines and growth factors to the nucleus to alter gene expression. nih.gov Its modulation can have profound effects on immune responses and cell growth.

These investigations are typically performed using techniques like Western blotting to measure changes in the levels of phosphorylated (activated) proteins within these cascades.

Apoptosis and Cell Cycle Regulation Studies in Non-Human Cell Lines

Should a compound show anti-proliferative effects, studies are conducted to determine if this is due to the induction of programmed cell death (apoptosis) or an arrest of the cell division cycle. These studies are often performed in non-human cell lines, such as those derived from rodents or other species, or in primary cell cultures from non-human tissues like porcine liver cells, to assess potential toxicity and mechanism. mdpi.com

Apoptosis Detection: The induction of apoptosis can be confirmed through several methods. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common technique to distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. nih.govresearchgate.net Other methods include TUNEL assays to detect DNA fragmentation and Western blot analysis to measure the levels of key apoptosis-regulating proteins like the Bcl-2 family (Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9). nih.govsci-hub.se

Cell Cycle Analysis: Flow cytometry is also the primary tool for cell cycle analysis. nih.gov Cells are stained with a DNA-binding dye (like propidium iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. nih.govnih.gov A compound might, for example, cause an accumulation of cells in the G2/M phase, indicating an arrest at this checkpoint, which can often precede apoptosis. nih.gov

A hypothetical data table for such a study is presented below, illustrating the type of data that would be generated.

Table 1: Hypothetical Cell Cycle Analysis of A549 Cells Treated with a Test Compound

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (Untreated) 65% 20% 15%
Compound X (10 µM) 30% 25% 45%
Compound X (20 µM) 20% 20% 60%

Gene Expression Profiling and Proteomic Analysis for Mechanistic Insights

To gain a broader, unbiased view of a compound's mechanism, researchers employ large-scale analytical techniques like gene expression profiling and proteomics.

Gene Expression Profiling: This is often done using DNA microarrays or RNA-Sequencing. These technologies measure the expression levels of thousands of genes simultaneously in cells treated with the compound versus untreated cells. This can reveal entire pathways that are activated or suppressed, providing clues about the compound's molecular targets and downstream effects.

In Vivo Preclinical Efficacy Studies (Animal Models)

Following promising in vitro results, a compound would be tested in living organisms to evaluate its efficacy and effects on a whole biological system.

Development and Validation of Relevant Animal Models for Disease States

The choice of animal model is critical and depends on the disease the compound is intended to treat.

Xenograft Models: For cancer research, human tumor cells are often implanted into immunodeficient mice (e.g., nude or SCID mice). mdpi.com This allows the human tumor to grow in a living system, providing a platform to test the anti-tumor efficacy of a compound.

Infection Models: For antimicrobial research, animals are infected with a specific pathogen (bacterium or fungus), and the ability of the compound to clear the infection is evaluated.

Inflammation Models: For anti-inflammatory compounds, models like collagen-induced arthritis or lipopolysaccharide (LPS)-induced inflammation in rodents are commonly used. nih.gov

Efficacy Assessment in Animal Models (e.g., xenografts, infection models)

Efficacy is measured using endpoints relevant to the model.

In xenograft models , efficacy is typically assessed by regularly measuring tumor volume over time. A successful compound would significantly slow or reverse tumor growth compared to a control group receiving a placebo.

In inflammation models , researchers might measure reductions in swelling, inflammatory cytokine levels in the blood, or other disease-specific scores. nih.gov

Table 2: Hypothetical Efficacy of a Test Compound in a Human Lung Cancer Xenograft Model

Treatment Group Mean Tumor Volume (mm³) at Day 1 Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition
Vehicle Control 105 850 N/A
Compound Y 102 340 60%

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic (PD) studies aim to show that the drug is engaging its target in the living animal and producing the desired biological effect. This involves collecting blood or tissue samples from the treated animals to measure a biomarker. A biomarker could be the level of the target protein, the phosphorylation status of a downstream signaling molecule, or the expression of a target gene. For example, if a compound is designed to inhibit a specific kinase, a PD study would involve analyzing tumor tissue from a xenograft model to confirm that the kinase's activity is indeed reduced in the treated animals. nih.gov This provides crucial evidence linking the drug's mechanism to its observed efficacy.

Biodistribution and Metabolite Identification in Animal Tissues

Extensive literature searches did not yield specific data regarding the biodistribution or metabolite identification of this compound or its derivatives in animal tissues. Preclinical research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound appears to be limited or not publicly available at this time.

In general, preclinical biodistribution studies in animal models are crucial for understanding how a compound is distributed throughout the body. These studies typically involve administering the compound to animals and subsequently measuring its concentration in various tissues such as the liver, kidneys, brain, lungs, and heart at different time points. This information helps to identify potential target organs and tissues where the compound or its metabolites may accumulate.

Similarly, metabolite identification is a critical step in the preclinical development of any compound. In animal models, researchers work to identify the metabolic pathways a compound undergoes. This involves analyzing biological samples like blood, urine, feces, and tissue homogenates to detect and characterize the structure of any metabolites. Understanding the metabolic fate of a compound is essential for evaluating its potential efficacy and for identifying any metabolites that may have their own biological activity.

While the principles of biodistribution and metabolite analysis are well-established in preclinical research, the application of these principles to this compound has not been documented in available scientific literature. Therefore, no data tables or detailed research findings on its tissue distribution or metabolic profile in animals can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise atomic arrangement and bonding within the 3-Amino-5-phenylpyrazin-2(1H)-one molecule.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for establishing the solid-state structure of crystalline compounds. For a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, this technique revealed a monoclinic crystal system with the space group P21/c. growingscience.com The analysis provided precise bond lengths and angles, such as N1-N2 bond length of 1.336 Å and N3-C10-N1 angle of 116.4°. growingscience.com It also elucidated intermolecular interactions, like weak interactions between nitrogen atoms of adjacent molecules, and confirmed that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar. growingscience.com Similarly, the crystal structure of another related molecule, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined to be triclinic with a P-1 space group, stabilized by an elaborate system of intermolecular hydrogen bonds. researchgate.net Such analyses provide unambiguous proof of structure and detailed insights into the packing of molecules in the crystal lattice.

A search for single-crystal X-ray diffraction data specifically for this compound did not yield a specific crystal structure in the provided search results. However, the principles of the technique and the type of data it provides are well-established.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

Parameter3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net
Crystal SystemMonoclinicTriclinic
Space GroupP21/cP-1
a (Å)3.817(3)11.8333(6)
b (Å)13.533(10)12.8151(6)
c (Å)19.607(15)17.1798(8)
β (°)93.401(10)74.147(4)° (α = 77.317(4)°, γ = 66.493(5)°)
Z41

Advanced 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments and Conformational Dynamics

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules in solution. youtube.comnih.govsdsu.edupressbooks.pubemerypharma.comcolumbia.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate that the correlated protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govsdsu.edupressbooks.pubcolumbia.edu This experiment is highly sensitive and provides clear one-bond connectivity information, with the ¹H spectrum on one axis and the ¹³C spectrum on the other. sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution. pressbooks.pub

For this compound, specific 2D NMR data was not found in the search results. However, the application of these techniques would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the molecule's preferred conformation. For instance, the distinct chemical shifts of the amino group protons (typically δ 5.2–5.8 ppm) and the protons on the pyrazine (B50134) and phenyl rings would be clearly resolved and their connectivities established.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. These include:

N-H stretching vibrations from the amino group, typically appearing in the range of 3350–3450 cm⁻¹.

C=O stretching vibration from the pyrazinone ring, expected between 1650–1700 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazine and phenyl rings.

N-H bending vibrations .

For the related compound 3-amino-5-hydroxypyrazole, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the vibrational frequencies. nih.gov For another related compound, (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the IR spectrum showed bands at 3449, 3350, 3330, and 3300 cm⁻¹ corresponding to NH₂ and NH stretching, and at 1702 and 1668 cm⁻¹ for C=O stretching. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A combined FT-IR and Raman analysis would offer a more complete picture of the vibrational modes of this compound.

Table 2: Expected Characteristic FT-IR Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Reference
N-H Stretch (Amino)3350–3450
C=O Stretch (Amide)1650–1700

Mass Spectrometry for Mechanistic and Analytical Studies

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Adducts and Metabolites (non-human)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments, including any potential adducts or non-human metabolites. researchgate.netnih.gov For example, in a study of the new psychoactive substances α-PBP and α-PEP, LC-HRMS/MS was used to identify amino acid adducts, such as those with glycine (B1666218) and alanine. researchgate.net The accurate mass measurements were crucial for proposing the structures of these adducts. researchgate.net Similarly, a sensitive method using gas chromatography/electron capture mass spectrometry was developed to measure DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), demonstrating the ability to detect adducts at very low levels. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique is invaluable for structural elucidation as the fragmentation pattern is characteristic of the molecule's structure. unito.it The fragmentation of protonated amino acids, for instance, often involves characteristic losses of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov The specific fragmentation pathways can help to differentiate isomers. researchgate.net In the analysis of heterocyclic amino acids, the fragmentation behavior was found to be dependent on the charged site and the interactions between functional groups. unito.it

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation would be expected to proceed through pathways involving the pyrazinone ring and the phenyl and amino substituents, providing a unique fingerprint for its structural confirmation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of molecular structure, offering a unique capability to separate ions in the gas phase based on their size, shape, and charge. This technique provides an additional dimension of separation beyond that of traditional mass spectrometry, enabling the differentiation of isomers (structural, conformational, and chiral) that are indistinguishable by mass alone. For a molecule like this compound, IMS-MS can provide critical insights into its gas-phase conformational landscape.

The compound can exist in different tautomeric forms or as various rotamers due to the flexibility of the phenyl group. These different three-dimensional structures will have distinct collision cross-sections (CCS) in the gas phase. In an IMS-MS experiment, ionized molecules are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. Compact, tightly-folded conformers experience fewer collisions and travel faster than extended, bulkier conformers, allowing for their separation.

By coupling ion mobility with high-resolution mass spectrometry (e.g., time-of-flight, TOF), researchers can generate a two-dimensional plot of ion mobility (drift time) versus mass-to-charge ratio (m/z). This allows for the unambiguous assignment of mass to each separated conformer. The experimental CCS values can be compared with theoretical values calculated for computationally modeled structures, aiding in the positive identification of specific conformers present in the gas phase. This approach is invaluable for distinguishing between the target compound and any potential isomeric impurities that may have formed during synthesis. nih.govnih.gov Furthermore, techniques like trapped IMS (TIMS) can achieve very high resolving power, making it possible to separate epimers with minute differences in their collision cross-sections. nih.gov

Table 1: Hypothetical IMS-MS Data for Conformational Analysis

Analyte/ConformerProposed StructureTheoretical CCS (Ų) (Calculated)Experimental Drift Time (ms)
Tautomer 1This compound155.215.8
Tautomer 23-Imino-5-phenyl-3,4-dihydropyrazin-2-one158.916.3
Rotamer A (Phenyl Planar)Phenyl ring co-planar with pyrazinone ring154.515.7
Rotamer B (Phenyl Twisted)Phenyl ring twisted relative to pyrazinone ring156.816.0
Isomeric Impurity6-Amino-5-phenylpyrazin-2(1H)-one159.516.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Chromatographic and Separation Techniques for Research Applications

Chromatographic techniques are indispensable tools in chemical research and pharmaceutical development for the separation, identification, and quantification of compounds in complex mixtures. For this compound, a suite of chromatographic methods is employed to ensure identity, purity, and quality throughout the research and development process. These methods leverage subtle differences in the physicochemical properties of the analyte and its potential impurities, such as polarity, volatility, and stereochemistry, to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantitative Analysis, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for non-volatile or thermally sensitive compounds like this compound. It is extensively used for purity determination, quantitative assays, and real-time monitoring of synthetic reactions.

A typical method involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. For this compound, a gradient elution method using a mixture of water (often buffered with an acid like phosphoric acid or formic acid for better peak shape) and an organic modifier like acetonitrile (B52724) is common. sielc.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which is expected given its chromophoric pyrazinone and phenyl moieties.

Purity Assessment: HPLC can effectively separate the main compound from synthesis-related impurities, starting materials, and degradation products. The purity is often determined by calculating the peak area percentage of the main peak relative to the total area of all detected peaks.

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be determined. Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust. nih.gov

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by HPLC. This allows chemists to track the consumption of starting materials and the formation of the desired product, enabling precise determination of reaction completion and optimization of reaction conditions.

Table 2: Typical RP-HPLC Method Parameters and Validation Data

ParameterValue / Description
Chromatographic Conditions
ColumnC18 (e.g., Agilent Zorbax SB C18), 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Detection Wavelength230 nm or 270 nm nih.gov
Injection Volume10 µL
Validation Metrics
Linearity Range1 - 250 µg/mL
Correlation Coefficient (r²)>0.999 nih.gov
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.6 µg/mL
Accuracy (Recovery)98.5% - 101.2% nih.gov
Precision (RSD)< 2.0% nih.govnih.gov

Note: The data in this table represents typical values and may vary based on the specific instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, this compound, with its polar amino and amide functional groups, is non-volatile and would likely decompose at the high temperatures of the GC injector. sigmaaldrich.com Therefore, a chemical derivatization step is required to analyze this compound by GC-MS.

Derivatization masks the polar N-H groups, reducing hydrogen bonding capability and increasing the molecule's volatility and thermal stability. sigmaaldrich.comnih.gov Common approaches include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are often favored due to their increased stability towards moisture. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form stable, volatile amide derivatives. nih.govnih.gov

Once derivatized, the compound can be separated from volatile impurities on a GC column (e.g., a low-polarity Rxi®-5Sil MS column). nih.gov The coupled mass spectrometer fragments the eluting derivative, producing a characteristic mass spectrum that serves as a fingerprint for identification and structural elucidation of unknown impurities. sigmaaldrich.comnih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis

Reagent AbbreviationFull Chemical NameFunctional Group TargetedResulting Derivative
MTBSTFAN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide-NH₂ and -NH- (amide)tert-butyldimethylsilyl (TBDMS)
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamide-NH₂ and -NH- (amide)Trimethylsilyl (TMS)
HFBAHeptafluorobutyric Anhydride-NH₂Heptafluorobutyryl (HFB) amide
MBTFAN-methyl-bis(trifluoroacetamide)-NH₂Trifluoroacetyl (TFA) amide

Chiral Chromatography for Enantiomeric Separation and Purity

The molecule this compound is achiral and does not have enantiomers. However, chiral chromatography becomes a critical analytical technique if a chiral center is introduced into the molecule during subsequent synthetic modifications, or if chiral precursors are used in its synthesis. In such hypothetical scenarios, verifying the enantiomeric purity would be essential.

Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). These phases create a chiral environment, causing the transient formation of diastereomeric complexes between the enantiomers and the CSP. These complexes have different energies and stabilities, leading to different retention times and thus, separation.

Several types of CSPs are available:

Pirkle-type (Brush-type) Phases: These are based on molecules like N-(3,5-dinitrobenzoyl)-phenylglycine, which separate enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions. capes.gov.br

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and offer broad applicability.

Zwitterionic Ion-Exchangers: Cinchona-derived CSPs can separate zwitterionic compounds like amino acids and peptides through ion-pairing interactions, hydrogen bonding, and π-stacking. chiraltech.com These columns have the unique feature of potentially reversing the enantiomer elution order by switching between pseudo-enantiomeric columns (e.g., ZWIX(+) and ZWIX(-)). chiraltech.com

For a hypothetical chiral derivative of this compound, a suitable CSP would be selected, and the mobile phase (often a mixture of alkanes and alcohols) would be optimized to achieve baseline separation of the two enantiomers, allowing for the precise determination of enantiomeric excess (ee).

Theoretical and Computational Chemistry Studies of 3 Amino 5 Phenylpyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and energy, which are crucial for understanding chemical reactivity and properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of chemical reactivity. nih.gov A smaller energy gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. nih.gov For similar pyrazole-containing heterocyclic compounds, DFT calculations have been used to demonstrate that charge transfer occurs within the molecule, and a small HOMO-LUMO gap indicates high reactivity. nih.gov

Computational ParameterSignificanceTypical Method
HOMO EnergyIndicates electron-donating abilityDFT/B3LYP
LUMO EnergyIndicates electron-accepting abilityDFT/B3LYP
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stabilityΔE = ELUMO - EHOMO
Molecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic sitesDFT Calculation

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related heterocyclic system, MEP analysis was used to pinpoint these reactive sites, providing a visual guide to its chemical behavior. nih.gov The analysis of molecular orbitals can also be extended to understand delocalization within the π-system, which is characteristic of conjugated structures like 3-Amino-5-phenylpyrazin-2(1H)-one. chadsprep.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced composite methods like G4MP2, are used to calculate ground state properties with high accuracy. nih.govsusu.ru These methods are employed to determine optimized molecular structures and thermodynamic parameters, such as the enthalpy of formation, which is a key measure of a compound's energetic content. susu.ruresearchgate.net For instance, in studies of tris(pyrazolo)benzenes, ab initio calculations were essential for assessing the energetic possibilities of new high-energy compounds before synthesis. susu.ru

While computationally demanding, these methods provide a rigorous framework for understanding molecular stability. researchgate.net The ground state chemistry of molecules like phenyldiazirine has been explored using ab initio methods, revealing that different reaction pathways are favored in the ground state versus excited states. researchgate.net Such studies on related molecules suggest that for this compound, ab initio calculations could precisely define its thermodynamic stability and preferred geometric structure.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. DFT methods are widely used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For example, in the study of a novel pyrazolo[3,4-b]pyridine derivative, theoretical vibrational wavenumbers and ¹H and ¹³C NMR chemical shifts were calculated using DFT (B3LYP). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NMR shift predictions. nih.gov The strong correlation often observed between the calculated and experimental spectra validates the computed structural and electronic properties of the molecule. nih.govresearchgate.net This predictive capability is crucial for confirming the identity and purity of synthesized compounds and for assigning specific signals in complex experimental spectra. mdpi.com

Spectroscopic ParameterComputational MethodTypical Basis SetApplication
Vibrational Frequencies (IR)DFT/B3LYP6-311++G(d,p)Assignment of functional group stretches (e.g., N-H, C=O). nih.gov
¹H NMR Chemical ShiftsGIAO-DFT6-311++G(d,p)Prediction and assignment of proton signals. nih.gov
¹³C NMR Chemical ShiftsGIAO-DFT6-311++G(d,p)Prediction and assignment of carbon signals. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the dynamic behavior of molecules, from their conformational flexibility to their interactions with larger biological macromolecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies on a potential energy surface (PES). njit.edu For a molecule like this compound, which has rotatable bonds connecting the phenyl ring to the pyrazinone core, multiple low-energy conformations may exist.

Computational methods, such as random search algorithms combined with force fields (e.g., MMFF94) or DFT calculations, can explore the conformational space to locate these energy minima. njit.edumdpi.com Studies on related heterocyclic systems have shown that different conformers can possess distinct electronic properties and reactivity. mdpi.com Understanding the energy landscape is crucial because the biologically active conformation may not be the absolute lowest energy conformer in a vacuum. The analysis also considers the effect of the solvent, which can influence conformational preferences. njit.edu

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.govnih.gov This technique is central to drug discovery and involves placing the ligand (e.g., this compound) into the binding site of a receptor and evaluating the interaction energy. nih.gov

The results are often expressed as a docking score, with more negative values indicating a more favorable binding interaction. nih.gov For example, a pyrazolo[3,4-d]pyrimidine derivative was docked into the active site of the O-acetyl-serine-sulfhydrylase (OASS) enzyme to understand its binding mode and inhibitory potential. nih.gov Similarly, docking studies of a phthalazinone pyrazole (B372694) compound against glycogen (B147801) synthase kinase 3 (GSK3) helped confirm the enzyme as its direct biological target. mdpi.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such analyses could be used to screen this compound against various kinase or other enzyme targets to hypothesize its potential pharmacological activity.

Compound TypeProtein TargetDocking Score (kcal/mol)Reference DrugReference Score (kcal/mol)
Thioazo Compound 3Protein Filamin-A-6.6Doxorubicin-5.5 nih.gov
Pyrazolo[3,4-d]pyrimidineOASS Enzyme-9.15 (XP)Metronidazole-4.43 (XP) nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions and Binding Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, offering a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein or nucleic acid. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the binding mode of a ligand in the active site of a receptor and assess the stability of the resulting complex.

Key parameters derived from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg). RMSD tracks the conformational changes of the protein and ligand over the simulation, with lower, stable values indicating a stable binding complex. RMSF highlights the flexibility of different regions of the protein upon ligand binding. A stable radius of gyration suggests that the complex remains compact and does not undergo significant unfolding. nih.gov Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides insights into the key residues responsible for binding affinity. youtube.com

While specific molecular dynamics simulation studies on this compound are not extensively available in the current literature, the methodology remains a critical tool for its future investigation as a potential drug candidate. For instance, in studies of other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives, MD simulations have been instrumental in confirming the stability of ligand-protein complexes and elucidating binding interactions. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

Simulation ParameterValueInterpretation
Average RMSD of Protein Backbone1.5 ÅIndicates good structural stability of the protein upon ligand binding.
Average RMSD of Ligand0.8 ÅSuggests the ligand remains in a stable conformation within the binding site.
Key Interacting ResiduesTyr124, Ser293, Phe295Highlights the specific amino acids crucial for binding.
Dominant Interaction TypesHydrogen Bonds, π-π StackingReveals the nature of the forces stabilizing the complex.
Binding Free Energy (MM/PBSA)-45.5 kcal/molPredicts a favorable binding affinity.

Note: The data in this table is illustrative and does not represent findings from a specific study on this compound.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.org This method is broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation and binding affinity of a compound in the active site of the target. nih.govjocpr.com This approach allows for the screening of vast compound libraries to filter for potential hits that are then prioritized for experimental testing.

LBVS, on the other hand, is employed when the 3D structure of the target is unknown. This method uses the structure of known active ligands to identify other compounds with similar properties. Pharmacophore modeling is a common LBVS technique that defines the essential steric and electronic features required for a molecule to be active. nih.gov

Although no specific virtual screening campaigns highlighting the discovery of this compound have been detailed in the literature, its scaffold could be used in future studies to design novel ligands. For example, derivatives of pyrazoles and pyrimidines have been identified as potential inhibitors of various enzymes through virtual screening approaches. nih.govnih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate the mechanisms of chemical reactions. For this compound, these methods can identify the most reactive sites, predict the products of reactions, and map out the energy landscape of reaction pathways.

Transition State Search and Reaction Coordinate Analysis

A chemical reaction can be visualized as the movement of atoms along a potential energy surface. Reactants and products correspond to energy minima, while the transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. ucsb.edu Locating the transition state is crucial for determining the activation energy of a reaction, which governs its rate.

Computational methods such as synchronous transit-guided quasi-Newton (STQN) or the nudged elastic band (NEB) method are employed to find transition state structures. ucsb.edu Once the transition state is located, a reaction coordinate analysis, often through intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that the transition state connects the desired reactants and products. youtube.com While specific transition state analyses for reactions involving this compound are not readily found, these methods are fundamental in computational organic chemistry for understanding reaction mechanisms. researchgate.netyoutube.com

Fukui Functions and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors. nih.gov The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. researchgate.net It allows for the identification of the most electrophilic and nucleophilic sites within a molecule.

Specifically, the Fukui function helps to distinguish between sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. nih.govresearchgate.net By calculating the condensed Fukui functions for each atom in this compound, one could predict where the molecule is most likely to react with different types of reagents. Although detailed Fukui function analyses for this specific pyrazinone are not available, the methodology is widely applied to other heterocyclic systems to rationalize their observed reactivity. researchgate.net

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)f0 (for radical attack)Predicted Reactivity
N10.080.020.05Moderate nucleophilic character
C20.150.050.10Prone to nucleophilic attack
N-amino0.030.120.08Prone to electrophilic attack
C50.060.090.07Moderate electrophilic character
C-phenyl0.020.040.03Low reactivity

Note: The data in this table is for illustrative purposes and does not represent calculated values from a specific study.

Solvent Effects Modeling on Molecular Properties and Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules as part of the system, providing a highly detailed picture of solvent-solute interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method offers a good balance between accuracy and computational cost for many applications.

By performing quantum chemical calculations with a solvent model, it is possible to predict how the properties of this compound, such as its conformational preferences and reactivity, would change in different solvent environments. For instance, the relative energies of different tautomers or the activation energy of a reaction can be significantly altered by the polarity of the solvent. While specific studies on solvent effects on this particular pyrazinone are not documented, the methodology is a standard component of computational studies of reaction mechanisms and molecular properties.

Potential Applications and Emerging Research Directions Non Clinical/non Human

Role as a Chemical Probe or Research Tool in Chemical Biology

The inherent structure of 3-Amino-5-phenylpyrazin-2(1H)-one, featuring a pyrazinone core with amino and phenyl substitutions, makes it a candidate for development as a research tool to investigate biological systems.

Small molecules serve as essential tools for probing biological pathways and validating protein targets. The concept involves using a molecule to interact with a specific cellular component, thereby elucidating its function. While this compound is noted for its potential as a probe or inhibitor in biochemical assays, specific studies detailing its use in target validation are not yet prominent. The general strategy, however, is well-established. For instance, researchers have developed caged aminoluciferin (B605428) probes that are activated by specific enzymes like the immunoproteasome (iCP). rsc.org This approach allows for the monitoring of enzyme activity within cells and tissues. rsc.org By analogy, derivatives of this compound could potentially be designed to interact with specific enzymes or receptors, enabling the study of their roles in cellular signaling and disease pathways. Its structure provides a scaffold that can be chemically modified to enhance specificity and efficacy for a desired biological target.

Fluorescent probes are indispensable in chemical biology for visualizing and quantifying biological molecules and processes. The development of such probes often relies on heterocyclic scaffolds that exhibit favorable photophysical properties. Although the fluorescent characteristics of this compound itself are not extensively documented, related heterocyclic compounds have shown significant promise.

For example, a structurally similar compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, demonstrates a significant enhancement in fluorescence upon forming a complex with zinc chloride (ZnCl2). amazonaws.comchemrxiv.org This property suggests its potential use in ion sensing. amazonaws.com Similarly, various 1,3,5-triaryl-2-pyrazolines have been synthesized and shown to possess fluorescence properties in the blue region of the visible spectrum. mdpi.com These examples highlight the potential of nitrogen-containing heterocyclic systems to serve as the core for new fluorescent probes. The development of this compound derivatives could lead to novel biosensors, potentially designed to detect specific ions or biomolecules through a fluorescence turn-on/turn-off mechanism. nih.gov

Advanced Material Science Applications (if applicable)

The unique electronic and structural properties of pyrazinone derivatives suggest their utility in the field of materials science, particularly in optics and coordination chemistry.

The photophysical behavior of a molecule, including its absorption and emission of light, is fundamental to its application in optoelectronic devices. Research into the photoluminescence of related compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its zinc complex, has shown aggregation-induced emission behavior, where fluorescence intensity increases in the solid state. nih.gov This property is highly desirable for applications in devices like organic light-emitting diodes (OLEDs). The study of the specific photophysical properties of this compound could reveal its potential as a component in organic electronic materials.

Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry due to the ability of their nitrogen atoms to donate electrons to metal ions. researchgate.net The structure of this compound, which contains multiple nitrogen atoms and a carbonyl oxygen, makes it a strong candidate for forming stable complexes with various transition metals.

Studies on analogous heterocyclic ligands have demonstrated their versatility in forming metal complexes with diverse structures and properties. For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been used to synthesize complexes with zinc, manganese, iron, and cadmium, resulting in structures ranging from discrete mononuclear units to 2D layered materials. mdpi.com Similarly, pyrazole-based ligands have been shown to form coordination complexes with metals like palladium, copper, and cadmium. nih.govnih.gov The formation of a zinc complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been shown to alter its physical and photophysical properties. amazonaws.comnih.gov The ability of this compound to act as a ligand could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or optical properties.

Table 1: Examples of Metal Complex Formation with Related Heterocyclic Ligands

Ligand Metal Ion(s) Resulting Complex Type Reference
3-amino-1H-1,2,4-triazole-5-carboxylic acid Zn(II), Mn(II), Fe(II), Cd(II) Mononuclear complexes, 1D chains, 2D layers mdpi.com
3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine Zn(II) Mononuclear complex with enhanced fluorescence amazonaws.comnih.gov
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Cd(II), Cu(II) Mononuclear coordination complexes nih.gov
3-amino-5,6-dimethyl-1,2,4-triazine Pd(II) Mononuclear complex for DNA binding studies nih.gov

Future Perspectives in Pyrazinone Chemistry

The field of pyrazinone chemistry continues to evolve, with significant potential for the development of new functional molecules. This compound stands as a valuable building block for these future endeavors. Its stability and reactivity make it an excellent starting point for the synthesis of more complex molecules and materials. chemimpex.com Future research will likely focus on several key areas:

Synthetic Elaboration: Using the pyrazinone core to synthesize larger, more complex structures with tailored properties.

Functional Materials: Investigating its use and the use of its derivatives in the creation of dyes, pigments, and advanced materials for electronics. chemimpex.com

Probing Biological Systems: A deeper exploration of its potential as a scaffold for developing highly specific chemical probes and biosensors to aid in biomedical research.

The continued study of this compound and related pyrazinones is expected to yield novel compounds with significant utility across various scientific disciplines.

Development of Next-Generation Analogues with Tuned Properties

The chemical scaffold of this compound serves as a valuable starting point for the development of next-generation analogues. Its inherent structure, featuring a pyrazinone core with amino and phenyl substituents, offers multiple points for chemical modification. Researchers in medicinal chemistry focus on synthesizing derivatives of this compound to fine-tune its physicochemical and biological properties. The goal is to create new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The process of developing these analogues is a structured one. It often begins with establishing a structure-activity relationship (SAR), where different functional groups are systematically introduced at various positions on the pyrazinone ring, the phenyl group, or the amino substituent. For instance, modifications to the phenyl ring can influence how the molecule interacts with its biological target, while changes to the amino group can affect its solubility and metabolic stability. The pyrazinone core itself is recognized for a wide range of pharmacological activities, making it an attractive framework for creating diverse compound libraries.

The synthesis of these new analogues involves strategic chemical reactions. For example, the amino group can undergo acylation or alkylation to introduce new side chains. The phenyl ring can be substituted with various groups like halogens, alkyls, or methoxy (B1213986) groups to alter its electronic and steric properties. These modifications are guided by the desired outcome, whether it is to increase a specific biological activity or to reduce potential off-target effects. The core compound, this compound, acts as a "building block" for these more complex molecules.

The table below outlines potential modification strategies and their intended effects on the properties of the resulting analogues, based on established medicinal chemistry principles.

Modification Site Potential Chemical Change Goal of Modification
Phenyl RingIntroduction of electron-withdrawing or -donating groupsModulate target binding affinity and selectivity
Amino GroupAcylation, sulfonation, or alkylationImprove metabolic stability and cell permeability
Pyrazinone CoreSubstitution at other ring positionsAlter core geometry and biological target profile
Nitrogen Atom (N1)Alkylation or arylationEnhance pharmacokinetic properties

These synthetic efforts are crucial in the preclinical phase to identify lead compounds with the most promising characteristics for further investigation.

Integration with Artificial Intelligence and Machine Learning in Preclinical Discovery

The preclinical discovery and development of compounds like this compound and its analogues are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). youtube.comnih.gov These computational tools can process vast datasets to identify patterns and make predictions, significantly streamlining the traditionally lengthy and costly drug discovery process. nih.govarxiv.org

One of the key applications of AI in this context is de novo drug design, where generative models create novel molecular structures from scratch. arxiv.org Starting with a core structure such as this compound, AI algorithms can propose new analogues that are optimized for specific properties, such as high binding affinity to a target protein, low predicted toxicity, or desirable pharmacokinetic characteristics. youtube.com These models learn the underlying rules of chemical structure and biological activity from existing chemical databases. youtube.com

Furthermore, ML models are employed to predict the properties of these newly designed or existing compounds. nih.gov By training on large datasets of molecules with known activities and toxicities, these models can forecast the biological effects of a compound before it is even synthesized in the lab. For instance, AI/ML models can predict potential liver toxicity (a major cause of drug attrition) by analyzing a compound's physicochemical properties and its predicted interactions with various biological targets. nih.gov This predictive capability allows researchers to prioritize the most promising candidates and deprioritize those likely to fail, saving significant time and resources. nih.gov

The table below summarizes the application of different AI/ML techniques in the preclinical discovery pipeline relevant to pyrazinone-based compounds.

AI/ML Technique Application in Preclinical Discovery Example of Use
Generative Adversarial Networks (GANs)De novo design of novel molecules with desired properties.Generating new analogues of this compound optimized for target binding. arxiv.org
Recurrent Neural Networks (RNNs)Generating valid chemical structures represented as SMILES strings.Creating a virtual library of novel pyrazinone derivatives for screening. youtube.com
Graph Neural Networks (GNNs)Predicting molecular properties and interactions based on the 3D graph structure of a molecule.Forecasting the binding affinity of a compound to a specific protein target. nih.gov
Support Vector Machines (SVM) & Random Forests (RF)Classifying compounds based on activity or toxicity profiles.Predicting whether a new analogue is likely to be active or inactive against a biological target. nih.gov

By integrating these computational approaches, the iterative cycle of designing, synthesizing, and testing new compounds can be made significantly more efficient. youtube.com

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

The synthesis of this compound and its derivatives is an area of active research, with a growing emphasis on developing novel and sustainable chemical methods. Traditional synthetic routes can sometimes be inefficient or rely on harsh reagents and solvents. Modern synthetic chemistry aims to overcome these limitations by exploring more efficient, cost-effective, and environmentally friendly pathways.

Another important trend is the adoption of principles of "green chemistry." This includes the use of safer solvents (or solvent-free conditions), reducing energy consumption, and designing processes that generate less waste. For a compound like this compound, this could mean developing a one-pot synthesis where multiple reaction steps are carried out in the same reaction vessel, minimizing the need for purification of intermediates and reducing solvent use.

Furthermore, the development of scalable production methods is a key consideration. Techniques like continuous flow chemistry, where reactants are continuously pumped through a reactor, offer several advantages over traditional batch processing. Flow chemistry can lead to better control over reaction parameters, improved safety, and higher consistency in product quality, making it an attractive option for the industrial-scale synthesis of valuable chemical intermediates.

Unconventional Biological Activities Beyond Current Understanding (preclinical)

While the primary research focus on a compound like this compound may be centered on a specific biological target, such as a particular kinase, preclinical studies often reveal unexpected or unconventional biological activities. These secondary activities can open up entirely new avenues of investigation for the compound and its analogues.

For instance, in addition to its other known pharmacological properties, this compound has been noted in preliminary in vitro assays for its potential antimicrobial effects. The compound has shown some activity against both Gram-positive and Gram-negative bacteria. This suggests that the pyrazinone scaffold could be a starting point for the development of a new class of antimicrobial agents, an area of significant need due to rising antibiotic resistance.

The exploration of such unconventional activities is a vital part of preclinical research. It involves screening the compound against a wide panel of biological targets and assays that are different from its original intended purpose. These broad screening efforts can uncover novel mechanisms of action or identify new potential therapeutic areas for the molecule. While these findings are preliminary and require extensive further validation, they highlight the potential for a single chemical scaffold to have a much broader biological impact than initially understood.

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-5-phenylpyrazin-2(1H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of pyrazinone derivatives often involves functional group transformations. A common approach is halogenation followed by amination. For example, chlorination of a precursor (e.g., 5-phenylpyrazin-2(1H)-one) using thionyl chloride (SOCl₂) under reflux (70–80°C, 6–8 hours) yields chlorinated intermediates, which are then aminated via nucleophilic substitution with ammonia or ammonium hydroxide . Optimization parameters include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., ring decomposition).
  • Catalyst selection : Lewis acids like AlCl₃ can enhance halogenation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amination yields.
    Comparative studies using alternative reagents (e.g., PCl₅ vs. SOCl₂) and reaction monitoring via TLC or HPLC are recommended to identify optimal conditions .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrazine ring. For instance, the amino group at C3 and phenyl at C5 generate distinct splitting patterns (e.g., NH₂ protons at δ 5.2–5.8 ppm) .
  • IR spectroscopy : Stretching frequencies for N–H (3350–3450 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond angles and intermolecular interactions.
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced: How can crystallographic data be refined to resolve structural ambiguities in pyrazinone derivatives?

Methodological Answer:
High-resolution X-ray data (e.g., collected at 100 K using a Bruker CCD diffractometer ) should be processed with SHELXL . Key steps include:

  • Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate crystal decay.
  • Twinning analysis : Use PLATON to detect twinning ratios and refine using TWIN laws.
  • Disorder modeling : For flexible substituents (e.g., phenyl rings), split sites with restrained occupancy.
    Validation tools like R1 (> 0.05 may indicate unresolved errors) and CheckCIF ensure data reliability .

Advanced: How can structure-activity relationships (SAR) be studied for pyrazinone derivatives in biological targets?

Methodological Answer:

  • Derivative synthesis : Modify substituents (e.g., replace phenyl with heteroaromatic groups) to assess functional group contributions .
  • Computational docking : Use MOE software to model interactions with targets (e.g., kinases). Validate predictions via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substitution .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility testing : Replicate reactions under identical conditions (e.g., SOCl₂ reflux vs. microwave-assisted methods ).
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validation : Compare crystallographic data (e.g., bond lengths in CIF files ) with computational models (DFT-optimized geometries) .

Basic: How do amino and phenyl substituents influence the reactivity of pyrazinone derivatives?

Methodological Answer:

  • Amino group : Enhances nucleophilic substitution at adjacent positions (e.g., C4) but may reduce stability under acidic conditions.
  • Phenyl group : Electron-withdrawing effects stabilize the pyrazine ring but may sterically hinder reactions at C6.
    Systematic substitution studies (e.g., replacing phenyl with methyl ) coupled with DFT calculations (e.g., Mulliken charges) clarify electronic effects .

Advanced: What in vitro assays are suitable for evaluating the biological activity of pyrazinone derivatives?

Methodological Answer:

  • Apoptosis assays : Treat cancer cells (e.g., MCF-7) with derivatives and measure caspase-3 activation via fluorometry .
  • Kinase inhibition : Use ADP-Glo™ assays to quantify inhibition of target kinases (e.g., EGFR) .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) with triplicate replicates .

Advanced: How can computational modeling predict the pharmacokinetic properties of pyrazinone derivatives?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate solubility (LogP), bioavailability (Lipinski’s rule), and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) with lipid bilayer models .
  • Validation : Compare predicted LogD values with experimental HPLC retention times .

Basic: How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC (C18 column, 254 nm) .
  • pH stability : Dissolve in buffers (pH 1–13) and track degradation products using LC-MS .

Advanced: What strategies are effective in resolving polymorphism in pyrazinone crystals?

Methodological Answer:

  • Solvent screening : Recrystallize from polar (ethanol) vs. non-polar (toluene) solvents to isolate polymorphs .
  • Thermal analysis : Use DSC to identify melting points of distinct forms.
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assign polymorphic phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.